

The Hydrophilic Nature of C11-PEG9-Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **C11-PEG9-alcohol**

Cat. No.: **B13710176**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrophilicity of **C11-PEG9-alcohol**, a non-ionic surfactant critical in various scientific applications, including drug delivery systems, bioconjugation, and surface modification. This document outlines the core principles of its amphiphilic character, presents quantitative measures of hydrophilicity, and details the experimental protocols for their determination.

Core Concepts of Hydrophilicity

C11-PEG9-alcohol, also known as undecyl-nonaethylene glycol, is an amphiphilic molecule. Its structure consists of two distinct regions: a hydrophobic (lipophilic) tail and a hydrophilic head.

- Lipophilic Tail: A C11 alkyl chain (undecyl group) that is repelled by water and preferentially interacts with nonpolar substances like oils and lipids.
- Hydrophilic Head: A chain of nine ethylene glycol units (PEG9) terminated with a hydroxyl (-OH) group. This portion is water-soluble due to the ability of the ether oxygens and the terminal hydroxyl group to form hydrogen bonds with water molecules.

This dual nature dictates its behavior at interfaces (e.g., oil-water, air-water) and its ability to self-assemble in aqueous solutions, forming structures like micelles. The balance between these two opposing characteristics is quantified by several key parameters.

Quantitative Assessment of Hydrophilicity

The hydrophilicity of a surfactant like **C11-PEG9-alcohol** is not just a qualitative descriptor but can be measured and expressed through several key metrics. These include the Hydrophilic-Lipophilic Balance (HLB), the Critical Micelle Concentration (CMC), and Contact Angle.

Hydrophilic-Lipophilic Balance (HLB)

The HLB is an empirical scale from 0 to 20 that indicates the degree of hydrophilicity or lipophilicity of a surfactant. A low HLB value signifies a more lipophilic molecule, while a high HLB value indicates a more hydrophilic molecule. For non-ionic surfactants with a polyoxyethylene chain, the HLB can be calculated using Griffin's method.

Table 1: Calculated and Comparative HLB Values

Compound	Lipophilic Group	Hydrophilic Group	Molecular Weight (g/mol)	Calculated HLB (Griffin's Method)	Predicted Application
C11-PEG9-alcohol	C11H23-	- (OCH ₂ CH ₂) ₉ OH	524.75	~13.3	O/W Emulsifier, Detergent
C12-PEG8-alcohol	C12H25-	- (OCH ₂ CH ₂) ₈ OH	538.79	~12.8	O/W Emulsifier, Detergent
C10-PEG6-alcohol	C10H21-	- (OCH ₂ CH ₂) ₆ OH	422.61	~12.5	O/W Emulsifier, Wetting Agent

Note: The HLB for **C11-PEG9-alcohol** is calculated based on its molecular formula C₂₇H₅₆O₉. The applications are predicted based on the established correlation between HLB values and surfactant function.

Critical Micelle Concentration (CMC)

The CMC is the specific concentration of a surfactant in an aqueous solution above which aggregates, known as micelles, begin to form. At concentrations below the CMC, the surfactant molecules exist primarily as monomers. The CMC is a crucial indicator of a surfactant's efficiency; a lower CMC value indicates that less surfactant is needed to saturate interfaces and form micelles. The CMC is temperature-dependent and can be influenced by the presence of electrolytes.[\[1\]](#)

Table 2: Comparative Critical Micelle Concentration (CMC) Data for Alcohol Ethoxylates at 25°C

Surfactant	CMC (mM)	Method
C11-PEG9-alcohol (Estimated)	0.05 - 0.1	(Estimation based on trends)
FAE-C10E6	0.8446	Surface Tension
FAE-C12-14E11	0.0409	Surface Tension
C10EO8 (Octaethyleneglycol mono n-decyl ether)	Not specified, but synergistic effects noted in mixtures	Surface Tension

Data for FAE (Fatty Alcohol Ethoxylate) compounds are sourced from a study on commercial surfactants and provide a reference for the expected CMC range of **C11-PEG9-alcohol**.[\[1\]](#)

Contact Angle

Contact angle is a measure of the ability of a liquid to spread over a solid surface, which is directly related to the wetting properties of the surfactant. A lower contact angle (typically < 90°) indicates better wetting. For a surfactant solution, the contact angle on a hydrophobic surface will decrease as the surfactant concentration increases, up to the CMC.

Table 3: Comparative Contact Angle Data for Alcohol Ethoxylates

Surfactant Solution	Substrate	Contact Angle (°)	Observation
C11-PEG9-alcohol (Expected)	Paraffin/Polypropylene	< 40°	Good wetting properties expected.
C10EO _n on Polypropylene	Polypropylene	Increases with n (number of EO units)	The final contact angle increases as the PEG chain length increases.
Water	Paraffin Film	~108°	Poor wetting.

The contact angle for **C11-PEG9-alcohol** is an expected value based on general trends observed for polyoxyethylene alkyl ethers, where increased ethylene oxide chain length can sometimes lead to a slight increase in the final contact angle on certain surfaces.

Experimental Protocols

Accurate characterization of **C11-PEG9-alcohol**'s hydrophilicity requires precise experimental procedures. Below are detailed protocols for the key analytical methods.

Calculation of HLB using Griffin's Method

Methodology: For non-ionic alcohol ethoxylates, Griffin's method provides a straightforward calculation of the HLB value.

- Determine the Molecular Weight (MW) of the Hydrophilic Portion:
 - The hydrophilic part is the PEG9-alcohol chain: -(OCH₂CH₂)₉OH.
 - The molecular weight of an ethylene oxide (EO) unit (OCH₂CH₂) is approximately 44.05 g/mol .
 - The molecular weight of the terminal hydroxyl group (-OH) is approximately 17.01 g/mol .
 - MW_{hydrophilic} = (9 * 44.05) + 17.01 = 413.46 g/mol .
- Determine the Total Molecular Weight of the Molecule:

- The molecular formula for **C11-PEG9-alcohol** is $C_{27}H_{56}O_9$.
- The total molecular weight is approximately 524.75 g/mol .
- Calculate the Weight Percentage of the Hydrophilic Portion (E):
 - $E = (\text{MW_hydrophilic} / \text{MW_total}) * 100$
 - $E = (413.46 / 524.75) * 100 \approx 78.8\%$
- Calculate the HLB Value:
 - $\text{HLB} = E / 5$
 - $\text{HLB} = 78.8 / 5 \approx 15.8$ (Note: A more common formula $\text{HLB} = 20 * (\text{Mh}/\text{M})$ gives $\text{HLB} = 20 * (413.46/524.75) = 15.76$. The E/5 formula is an approximation where E is the weight percent of the entire oxyethylene chain.)

Determination of CMC by Surface Tension Measurement

Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant. The CMC is identified as the inflection point in a plot of surface tension versus the logarithm of the surfactant concentration.

Materials:

- Du Noüy Ring Tensiometer
- High-purity water
- **C11-PEG9-alcohol**
- Precision balance and volumetric flasks
- Magnetic stirrer

Protocol:

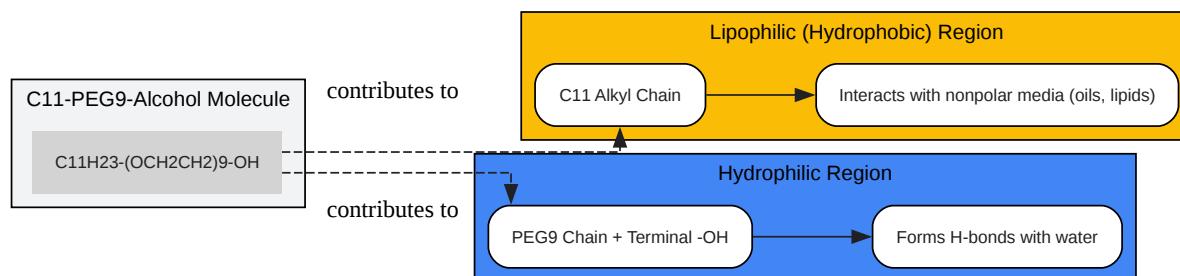
- Solution Preparation: Prepare a concentrated stock solution of **C11-PEG9-alcohol** in high-purity water. Create a series of dilutions from the stock solution to cover a concentration range expected to bracket the CMC (e.g., from 0.001 mM to 10 mM).
- Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.
- Measurement:
 - Begin with the most dilute solution. Pour it into the sample vessel.
 - Immerse the platinum-iridium ring into the solution.
 - Measure the force required to pull the ring from the liquid surface, which is converted to surface tension (mN/m).
 - Clean and dry the ring and vessel thoroughly between each measurement.
 - Repeat the measurement for each dilution, moving from lowest to highest concentration.
- Data Analysis:
 - Plot the measured surface tension (y) on the y-axis against the logarithm of the surfactant concentration ($\log C$) on the x-axis.
 - The resulting plot will show two distinct linear regions.
 - Perform a linear regression on the data points in both regions.
 - The concentration at the intersection of these two lines is the CMC.

Measurement of Contact Angle by Sessile Drop Method

Principle: This method involves depositing a droplet of the surfactant solution onto a solid substrate and measuring the angle formed between the liquid-solid interface and the liquid-vapor interface.

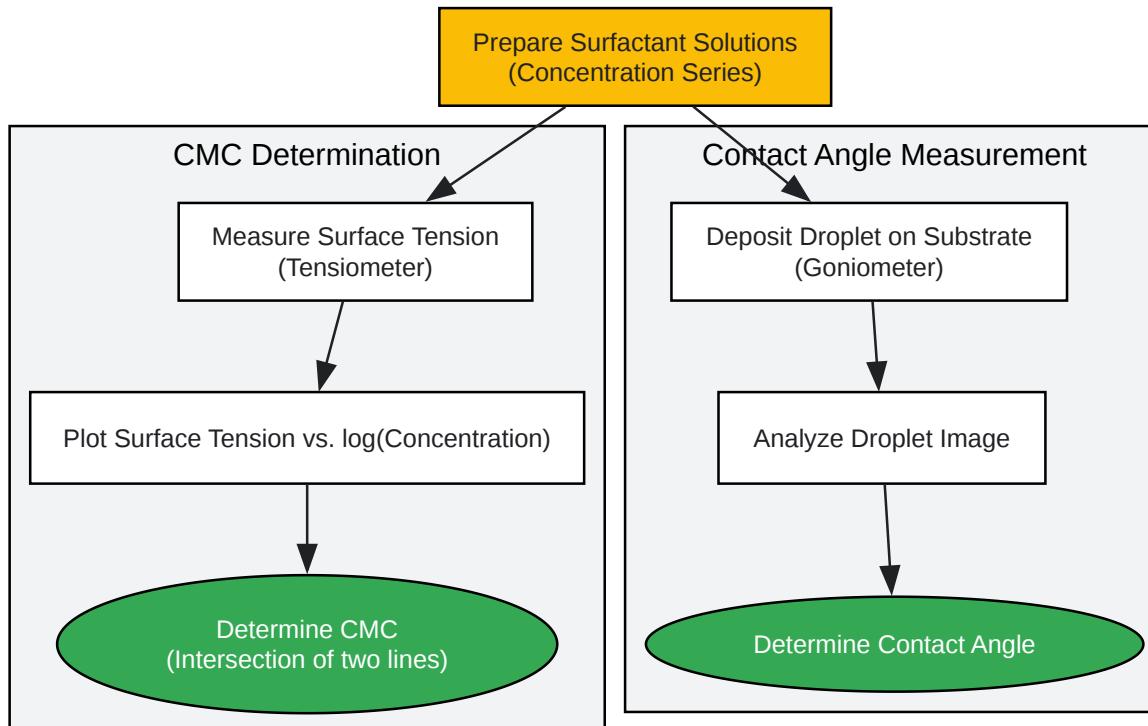
Materials:

- Contact Angle Goniometer with a high-resolution camera and light source.
- Syringe with a fine needle for droplet deposition.
- Substrate (e.g., paraffin film, polypropylene, or other relevant material).
- Surfactant solutions of known concentrations.

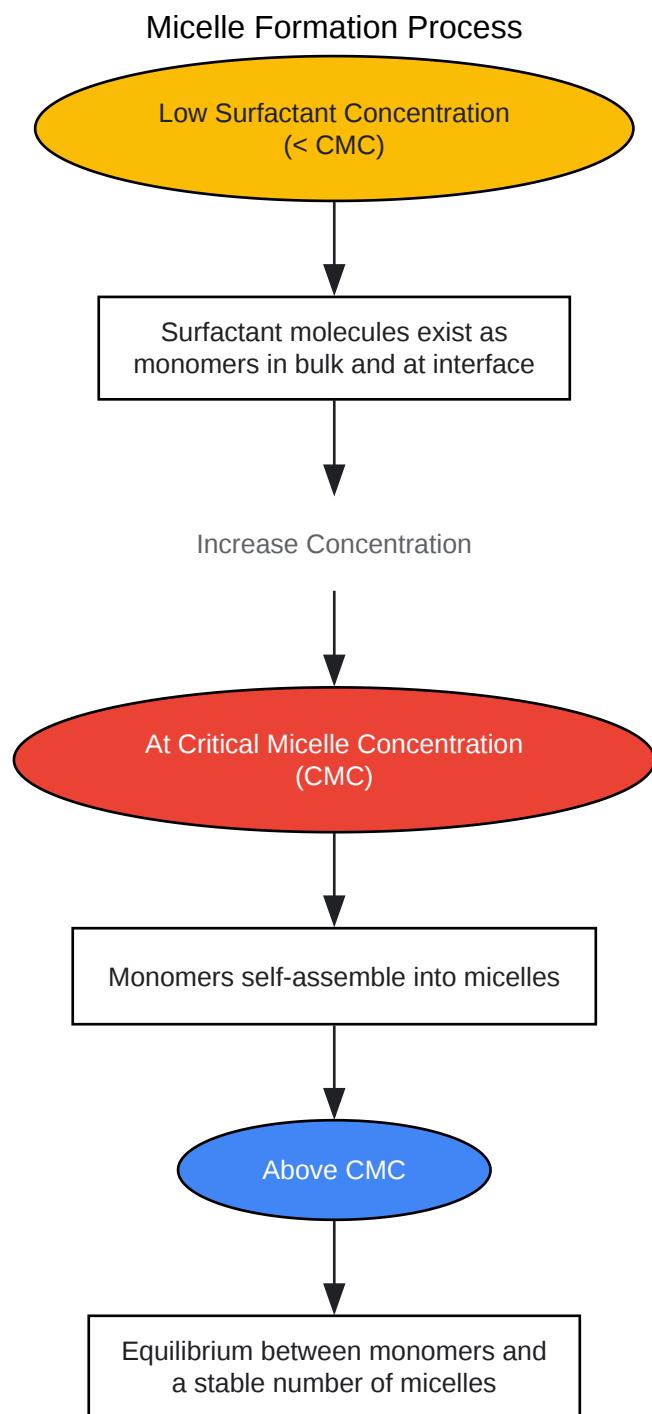

Protocol:

- Substrate Preparation: Ensure the substrate surface is clean, dry, and uniform. Place it on the goniometer stage.
- Solution Loading: Prepare a solution of **C11-PEG9-alcohol** at the desired concentration and load it into the syringe.
- Droplet Deposition: Carefully dispense a single, small droplet (typically 2-5 μL) of the solution onto the substrate surface.
- Image Capture: Immediately after deposition, capture a high-resolution image or video of the droplet profile.
- Angle Measurement: Use the goniometer's software to analyze the captured image. The software fits a mathematical model (e.g., Young-Laplace) to the droplet shape and calculates the angle at the three-phase (solid-liquid-gas) contact point.
- Replication: Repeat the measurement at multiple locations on the substrate and with fresh droplets to ensure reproducibility and obtain an average value.

Visualizations


The following diagrams illustrate the key concepts and workflows related to the hydrophilicity of **C11-PEG9-alcohol**.

Structural Basis of Amphiphilicity in C11-PEG9-Alcohol


[Click to download full resolution via product page](#)

Caption: Structure-function relationship of **C11-PEG9-alcohol**.

Experimental Workflow for Hydrophilicity Characterization

[Click to download full resolution via product page](#)

Caption: Workflow for characterizing surfactant hydrophilicity.

[Click to download full resolution via product page](#)

Caption: Logical flow of micelle formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. digibug.ugr.es [digibug.ugr.es]
- To cite this document: BenchChem. [The Hydrophilic Nature of C11-PEG9-Alcohol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13710176#understanding-the-hydrophilicity-of-c11-peg9-alcohol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com